molecular formula C19H13ClN2O6S2 B2803485 (Z)-2-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 613218-85-2

(Z)-2-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2803485
CAS No.: 613218-85-2
M. Wt: 464.89
InChI Key: QVPKEZUIXWDLBG-PXNMLYILSA-N
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Description

(Z)-2-(5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C19H13ClN2O6S2 and its molecular weight is 464.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Rhodanine-3-acetic acid derivatives, structurally similar to the compound , have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown significant activity against various mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) demonstrating promising antimicrobial properties. The highest activity was observed in derivatives against non-tuberculous mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential use in combating antibiotic-resistant bacteria (Krátký, Vinšová, & Stolaříková, 2017).

Aldose Reductase Inhibition

Another significant application of thioxothiazolidin derivatives is their role as aldose reductase inhibitors, which are crucial for managing complications associated with diabetes. These compounds have been found to be potent inhibitors of aldose reductase (ALR2), with some derivatives being more effective than the clinically used inhibitor epalrestat. This suggests their potential for development into therapeutic agents for diabetic complications (Kučerová-Chlupáčová et al., 2020).

Anticancer and Antiangiogenic Effects

The thioxothiazolidin-4-one derivatives have also been explored for their anticancer and antiangiogenic effects. These studies have demonstrated the potential of such compounds to inhibit tumor growth and tumor-induced angiogenesis in mouse models, indicating a promising avenue for anticancer therapy development (Chandrappa et al., 2010).

Fluorescent Chemical Sensors

Derivatives of thioxothiazolidin have shown promise as fluorescent chemical sensors for metal ions, such as Co2+. This specificity could be utilized in developing sensitive and selective probes for detecting metal ions in various environmental and biological contexts (Li Rui-j, 2013).

Synthesis and Evaluation of Biological Activities

The synthesis of various derivatives has led to the discovery of compounds with significant biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. These findings underscore the versatility of thioxothiazolidin derivatives in pharmaceutical development and their potential for treating a wide range of conditions (PansareDattatraya & Devan, 2015).

Properties

IUPAC Name

2-[(5Z)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O6S2/c20-14-4-2-1-3-11(14)10-28-15-6-5-13(22(26)27)7-12(15)8-16-18(25)21(9-17(23)24)19(29)30-16/h1-8H,9-10H2,(H,23,24)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPKEZUIXWDLBG-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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